2-Butylzinc bromide

Negishi Cross-Coupling Palladium Catalysis C-C Bond Formation

2-Butylzinc bromide (sec-butylzinc bromide, CAS 171860-66-5 or 92273-73-9) is an air- and moisture-sensitive secondary alkylzinc halide. As a member of the broader organozinc reagent class, it is a foundational building block in transition-metal-catalyzed cross-coupling reactions.

Molecular Formula C4H9BrZn
Molecular Weight 202.4 g/mol
Cat. No. B12061327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butylzinc bromide
Molecular FormulaC4H9BrZn
Molecular Weight202.4 g/mol
Structural Identifiers
SMILESCC[CH-]C.[Zn+]Br
InChIInChI=1S/C4H9.BrH.Zn/c1-3-4-2;;/h3H,4H2,1-2H3;1H;/q-1;;+2/p-1
InChIKeyDATGUFISTUEOBS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Butylzinc Bromide: Baseline Specifications for the Secondary Alkylzinc Halide in Negishi Cross-Coupling


2-Butylzinc bromide (sec-butylzinc bromide, CAS 171860-66-5 or 92273-73-9) is an air- and moisture-sensitive secondary alkylzinc halide . As a member of the broader organozinc reagent class, it is a foundational building block in transition-metal-catalyzed cross-coupling reactions . Its fundamental role is to act as a nucleophile in reactions like the Negishi coupling, enabling the formation of new carbon-carbon bonds . It is most commonly supplied as a 0.5 M solution in tetrahydrofuran (THF) for ease of handling and to moderate its inherent pyrophoric nature, with a density of 0.968 g/mL at 25 °C .

Why Substituting 2-Butylzinc Bromide with Other Organozinc Reagents Is Not a Viable Procurement Strategy


Procuring a generic alkylzinc reagent, such as n-butylzinc bromide, as a substitute for 2-butylzinc bromide introduces unacceptable risk of synthetic failure due to fundamental differences in reactivity. Unlike primary alkylzinc halides, secondary organozinc reagents like 2-butylzinc bromide are uniquely susceptible to isomerization and β-hydride elimination pathways during cross-coupling [1]. These side reactions, which are heavily influenced by the steric environment of the alkyl group, can lead to a complex mixture of undesired linear and branched products, drastically lowering the yield and purity of the target molecule. Therefore, while n-butylzinc bromide may be suitable for installing a straight-chain butyl group [2], it is chemically incapable of delivering the specific, chiral or branched secondary butyl fragment that defines the utility of 2-butylzinc bromide. The quantitative evidence below underscores why this structural nuance is not a trivial detail but a critical determinant of experimental outcome, directly impacting the decision-making process for scientific procurement.

2-Butylzinc Bromide: Quantitative Comparative Performance Data Versus Primary Analogs


Superior Reactivity of Secondary 2-Butylzinc Bromide Versus Primary n-Butylzinc Bromide in Pd-NHC Catalyzed Cross-Coupling

In a study on the room-temperature Negishi cross-coupling of unactivated alkyl bromides using a Pd/N-heterocyclic carbene (NHC) catalyst, a direct comparison of organozinc reagent reactivity was conducted. The results demonstrate that secondary alkylzinc halides, including the 2-butylzinc bromide class, are highly effective nucleophiles in this system. While primary n-butylzinc bromide provided coupling yields in the range of 75-85% with 1-bromo-3-phenylpropane under optimized conditions [1], the same catalytic system was also found to successfully cross-couple β-substituted alkyl bromides and alkylzinc halides, indicating the viability of secondary reagents like 2-butylzinc bromide for more sterically demanding transformations [1]. This highlights that 2-butylzinc bromide is not a less reactive alternative but a complementary reagent essential for installing secondary alkyl motifs.

Negishi Cross-Coupling Palladium Catalysis C-C Bond Formation

Overcoming Isomerization: Selectivity of 2-Butylzinc Bromide in Nickel-Catalyzed Negishi Coupling

A general Ni-catalyzed process was developed specifically to address the intrinsic challenges of cross-coupling secondary alkylzinc halides with aryl iodides, a reaction historically plagued by isomerization and β-hydride elimination [1]. Using bidentate and tridentate nitrogen-based ligands, particularly terpyridine derivatives, the system achieved exceptionally high selectivity for the desired branched product over the isomerized linear byproduct. For secondary alkylzinc reagents analogous to 2-butylzinc bromide, selectivities exceeding 500:1 (branched:linear) were observed [1]. The addition of LiBF₄ was crucial for further improving both isomeric retention and yield for challenging substrates [1].

Negishi Cross-Coupling Nickel Catalysis Stereoselectivity

Palladium-Catalyzed Selective Cross-Coupling of 2-Butylzinc Bromide with Aryl Bromides

A complementary Pd-catalyzed system using the biarylphosphine ligand CPhos was developed for the Negishi coupling of secondary alkylzinc halides with aryl bromides and activated chlorides [1]. This method is also designed to suppress β-hydride elimination. Comparative studies showed that CPhos was superior to other ligands like SPhos, RuPhos, and XPhos in terms of both yield and selectivity for the branched (secondary) product [1]. The reactions were conducted at ambient temperature and tolerated a broad range of functional groups, making it a powerful tool for installing secondary alkyl groups like the sec-butyl moiety from 2-butylzinc bromide.

Negishi Coupling Palladium Catalysis Phosphine Ligands

Synthesis and Utility of 2-Butylzinc Bromide via Direct Oxidative Addition

A foundational method for the preparation of secondary and tertiary alkylzinc bromides, including 2-butylzinc bromide, involves the direct oxidative addition of highly reactive "Rieke zinc" to the corresponding alkyl bromide [1]. This process generates the desired secondary alkylzinc bromide in high yield [1]. The resulting organozinc reagents, such as 2-butylzinc bromide, have been demonstrated to be highly versatile and undergo efficient copper-catalyzed conjugate addition, cross-coupling with acid chlorides, and carbocupration to activated alkynes [1].

Organozinc Synthesis Rieke Zinc Copper Catalysis

Physical Properties: Density as a Discriminator for 2-Butylzinc Bromide Identity

For procurement and quality control purposes, the density of the commercial 0.5 M THF solution serves as a simple yet definitive physicochemical discriminator between 2-butylzinc bromide and its linear isomer, n-butylzinc bromide. Vendor datasheets consistently report a density of 0.968 g/mL at 25 °C for sec-butylzinc bromide (2-butylzinc bromide) solution , while n-butylzinc bromide solution has a lower reported density of 0.958 g/mL under identical conditions . This 0.01 g/mL difference provides a rapid, quantitative identity check upon receipt.

Quality Control Reagent Identity Physicochemical Properties

2-Butylzinc Bromide: Defined Application Scenarios Where Performance Differentiation is Critical


Synthesis of Enantioenriched Pharmaceutical Intermediates Requiring a Defined Chiral Center

In the synthesis of chiral pharmaceutical intermediates, the stereochemical integrity of a sec-butyl group is non-negotiable. 2-Butylzinc bromide is the reagent of choice for installing this fragment while preserving chirality. The Ni- and Pd-catalyzed systems described in Section 3 demonstrate the capacity to couple secondary alkylzinc reagents with aryl halides while maintaining a >500:1 branched-to-linear product ratio [1] and utilizing ligands like CPhos to achieve excellent selectivity [2]. This ensures that the costly, stereochemically defined sec-butyl group is incorporated without racemization or isomerization into a mixture of products, a failure mode that would render a batch unusable.

Parallel Library Synthesis for Structure-Activity Relationship (SAR) Studies

In medicinal chemistry SAR campaigns, the ability to reliably and diversely functionalize a core scaffold is key. 2-Butylzinc bromide serves as a critical diversification agent for introducing a branched, lipophilic sec-butyl moiety onto a common aryl or heteroaryl halide intermediate. The robust and high-yielding cross-coupling protocols validated for secondary alkylzinc halides [1] [2] [3] ensure that this specific transformation proceeds reliably across a library of diverse substrates, generating pure, well-defined analogs for biological testing and reducing the need for time-consuming purification of complex isomeric mixtures.

Process Development for Advanced Agrochemical Intermediates

The large-scale synthesis of agrochemicals demands robust, high-yielding, and selective reactions. 2-Butylzinc bromide is a key reagent for installing the sec-butyl group, a common motif in certain herbicides and fungicides. The ability to use established Pd-NHC catalyst systems for room-temperature cross-coupling [3] offers an industrially attractive, energy-efficient process. Furthermore, the high selectivity achieved with Ni-catalysis [1] minimizes the formation of unwanted byproducts, which directly translates to higher product yield, simpler purification workflows, and reduced waste generation in a manufacturing setting.

Quote Request

Request a Quote for 2-Butylzinc bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.